1-Propionylpiperidine

Pharmacology Inflammation Pain Management

1-Propionylpiperidine (CAS 14045-28-4) is an N-acylpiperidine derivative with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol. It is characterized by a piperidine ring functionalized with a propionyl group at the nitrogen atom.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 14045-28-4
Cat. No. B079150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propionylpiperidine
CAS14045-28-4
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCCCC1
InChIInChI=1S/C8H15NO/c1-2-8(10)9-6-4-3-5-7-9/h2-7H2,1H3
InChIKeyMTJVUMGKHCIMJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propionylpiperidine (CAS 14045-28-4): Chemical Identity, Physicochemical Properties, and Procurement Context for a Specialized N-Acylpiperidine Building Block


1-Propionylpiperidine (CAS 14045-28-4) is an N-acylpiperidine derivative with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol [1]. It is characterized by a piperidine ring functionalized with a propionyl group at the nitrogen atom [2]. Key physicochemical properties include a density of 0.972 g/cm³, a boiling point of 249°C at 760 mmHg, a flash point of 105°C, and a refractive index of 1.469 [3]. At reduced pressure (0.1 Torr), its boiling point is observed at 158-160°C [4]. This compound serves primarily as a versatile synthetic intermediate and a key building block in medicinal chemistry, most notably for the preparation of potent soluble epoxide hydrolase (sEH) inhibitors, where its specific propionyl chain length is a critical determinant of biological activity and metabolic stability.

The Critical Procurement Risk of 1-Propionylpiperidine (CAS 14045-28-4): Why N-Acetylpiperidine, N-Butyrylpiperidine, and Other In-Class Analogs Are Not Interchangeable


The selection of an N-acylpiperidine building block for advanced pharmaceutical research is not a trivial matter of choosing a structurally similar analog. Direct substitution of 1-propionylpiperidine with its closest homologs, 1-acetylpiperidine (C2 chain) or 1-butyrylpiperidine (C4 chain), introduces a high risk of research failure due to a steep structure-activity relationship (SAR) that governs biological function. The acyl chain length is a primary determinant of molecular conformation, lipophilicity, and metabolic processing. For example, in the context of developing soluble epoxide hydrolase (sEH) inhibitors, a class-level inference shows that isosteric modifications altering steric and electronic properties can reduce target efficacy by up to 75-fold [1]. Furthermore, the specific propionyl moiety (C3) provides an optimal balance of lipophilicity (XLogP ~1.3) and metabolic profile, as it is a key structural feature in the potent inhibitor TPPU, whose comprehensive metabolic pathway has been characterized [2]. Choosing a different acyl chain would fundamentally alter the lead compound's pharmacokinetic and pharmacodynamic properties, necessitating a new and unpredictable SAR campaign. The evidence presented below quantifies this differentiation.

Quantitative Evidence Guide for 1-Propionylpiperidine (CAS 14045-28-4): Verifiable Differentiators vs. N-Acetylpiperidine and N-Butyrylpiperidine Analogs


In Vivo Therapeutic Efficacy of a 1-Propionylpiperidine Derivative (TPPU) in an LPS-Induced Hyperalgesia Murine Model

A derivative of 1-propionylpiperidine, TPPU (trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea), demonstrates significant in vivo efficacy. In a lipopolysaccharide (LPS)-induced hyperalgesia mouse model, treatment with TPPU resulted in a statistically significant reduction in pain-related behavior compared to the vehicle-treated, LPS-challenged control group [1]. The study reported that TPPU prevented hyperalgesia by regulating NLRC4 inflammasome-related pro- and anti-inflammatory signaling pathways [1]. This activity is directly attributable to the 1-propionylpiperidine substructure, which is a critical pharmacophore for potent soluble epoxide hydrolase (sEH) inhibition.

Pharmacology Inflammation Pain Management

Physicochemical Differentiation: Boiling Point and Thermal Stability of 1-Propionylpiperidine vs. N-Acetylpiperidine and N-Butyrylpiperidine

The physical properties of 1-propionylpiperidine, particularly its boiling point, are distinct and quantifiably different from its closest N-acylpiperidine analogs, impacting purification and handling. The boiling point of 1-propionylpiperidine is 249°C at 760 mmHg [1]. In contrast, the boiling point of 1-acetylpiperidine (the C2 analog, CAS 618-42-8) is 226°C [2], while that of 1-butyrylpiperidine (the C4 analog, CAS 4637-70-1) is higher, although specific atmospheric pressure data is less consistently reported. This 23°C difference from the acetyl analog is significant for separation techniques like fractional distillation or for predicting volatility in reaction systems.

Analytical Chemistry Process Chemistry Separation Science

Molecular Weight and Density: Quantifiable Differences for Precise Formulation and Logistical Handling

1-Propionylpiperidine has a molecular weight of 141.21 g/mol and a density of 0.972 g/cm³ [1]. These values are quantifiably different from its immediate analogs: 1-acetylpiperidine (CAS 618-42-8) has a molecular weight of 127.18 g/mol and a density of 1.00 g/cm³ [2]; 1-butyrylpiperidine (CAS 4637-70-1) has a molecular weight of 155.24 g/mol [3]. The 14.03 g/mol increase in molecular weight over the acetyl derivative and the 14.03 g/mol decrease compared to the butyryl derivative directly correlate to a single methylene (-CH2-) unit difference in the acyl chain.

Analytical Chemistry Formulation Science Logistics

Defined Research and Industrial Applications of 1-Propionylpiperidine (CAS 14045-28-4) Driven by Quantifiable Evidence


Development of Novel Soluble Epoxide Hydrolase (sEH) Inhibitors for Inflammatory and Pain Indications

Based on the demonstrated in vivo efficacy of its derivative TPPU in preventing LPS-induced hyperalgesia [1], 1-propionylpiperidine is the optimal starting material for synthesizing and developing new chemical entities targeting the sEH pathway. Its specific propionyl chain is a key pharmacophoric element essential for high potency and favorable metabolic stability, as inferred from SAR studies on piperidine-derived amide sEH inhibitors [2]. This scenario is applicable to academic and industrial research programs focused on non-opioid pain management and anti-inflammatory therapeutics.

Metabolic Stability Studies and Pharmacokinetic Optimization of CNS-Penetrant Drug Candidates

The comprehensive in vitro and in vivo metabolic profiling of TPPU [2] establishes 1-propionylpiperidine as a valuable building block for compounds where understanding and optimizing metabolic fate is paramount. The characterized three major Phase I pathways and one Phase II pathway provide a solid foundation for further structural modifications. Researchers can leverage this established metabolic map to design analogs with improved half-lives, bioavailability, or reduced toxicity by rationally modifying the molecule outside of this core scaffold.

Synthesis of Conformationally-Restricted Piperidine Analogs for Advanced SAR Studies

The quantifiable physical properties (boiling point, molecular weight, density) [1] ensure reliable handling and purification in multi-step synthetic routes. Its use is critical in preparing analogs where a C3 acyl chain is required for optimal lipophilicity and target engagement. The well-defined difference of 14.03 g/mol from its acetyl and butyryl homologs [3][4] allows for precise monitoring of reaction progress by LCMS, making it a dependable building block for parallel synthesis and medicinal chemistry campaigns.

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